molecular formula C10H6N2 B14758588 Pyrrolo[2,3-b]indole CAS No. 247-03-0

Pyrrolo[2,3-b]indole

Cat. No.: B14758588
CAS No.: 247-03-0
M. Wt: 154.17 g/mol
InChI Key: UNZGDQIKANZIDF-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-b]indole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and an indole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: One practical and sustainable method for synthesizing pyrrolo[2,3-b]indoles involves the intramolecular C-H bond amination of α-indolylhydrazones. This transformation is catalyzed by a Cu/Fe co-catalyst system and operates at 50°C in air with water as the only reaction medium . This method is notable for being base- and oxidant-free, making it an environmentally benign approach.

Industrial Production Methods: While specific industrial production methods for pyrrolo[2,3-b]indole are not extensively documented, the use of recyclable catalyst systems and aqueous media, as described in the synthetic route above, suggests potential for scalable and sustainable industrial applications.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can yield fully saturated compounds.

Scientific Research Applications

Pyrrolo[2,3-b]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolo[2,3-b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ring fusion and the resulting electronic properties, which confer distinct reactivity and biological activity compared to its analogs.

Conclusion

This compound is a compound of significant interest in various fields of research due to its unique structural and chemical properties. Its sustainable synthesis, diverse reactivity, and wide range of applications make it a valuable compound for further study and development.

Properties

CAS No.

247-03-0

Molecular Formula

C10H6N2

Molecular Weight

154.17 g/mol

IUPAC Name

pyrrolo[2,3-b]indole

InChI

InChI=1S/C10H6N2/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6H

InChI Key

UNZGDQIKANZIDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=NC3=N2

Origin of Product

United States

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